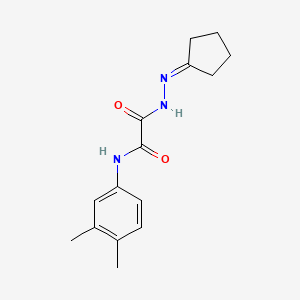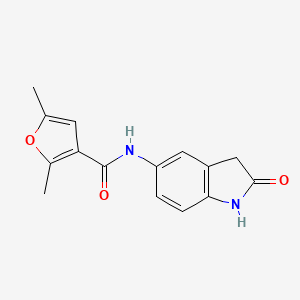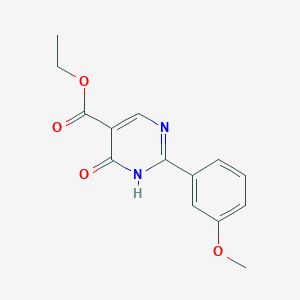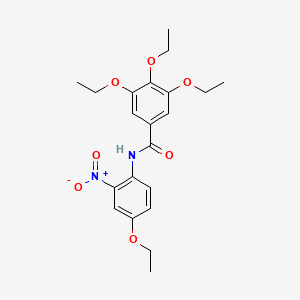
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-oxo-4-phenylbutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBOB and has a molecular formula of C24H20O7.
Mécanisme D'action
The mechanism of action of DBOB involves its ability to bind to the GABAB receptor and enhance the activity of the receptor. This results in the modulation of neurotransmitter release and neuronal excitability, leading to the observed effects of DBOB.
Biochemical and Physiological Effects
DBOB has been shown to have various biochemical and physiological effects such as reducing the release of glutamate, increasing the release of GABA, and reducing the activity of voltage-gated calcium channels. These effects contribute to the observed analgesic, anti-inflammatory, and anxiolytic effects of DBOB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBOB in lab experiments is its high potency and selectivity towards the GABAB receptor. This allows for precise modulation of the receptor activity. However, one limitation is the lack of long-term studies on the safety and toxicity of DBOB.
Orientations Futures
There are several future directions for the research on DBOB. One direction is to study its potential as a treatment for neurological disorders such as epilepsy, anxiety, and depression. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, long-term safety and toxicity studies should be conducted to ensure the safety of DBOB for human use.
Conclusion
In conclusion, DBOB is a chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action involves the modulation of the GABAB receptor, resulting in various biochemical and physiological effects. While there are advantages to using DBOB in lab experiments, further research is needed to fully understand its potential as a treatment for neurological disorders and as an analgesic and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis method of DBOB involves the reaction of 4-oxo-4-phenylbutanoic acid with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic anhydride in the presence of a catalyst. The reaction results in the formation of DBOB, which is then purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
DBOB has potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been studied for its ability to act as a positive allosteric modulator of the GABAB receptor, which is a target for various neurological disorders such as epilepsy, anxiety, and depression. DBOB has also been studied for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-16(14-4-2-1-3-5-14)7-9-20(23)26-13-17(22)15-6-8-18-19(12-15)25-11-10-24-18/h1-6,8,12H,7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDOLSKTBUOKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-oxo-4-phenylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126667.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)

![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)

![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)


